molecular formula C4H3BrN2S2 B14603955 5-Bromo-1H-pyrimidine-2,4-dithione CAS No. 60335-25-3

5-Bromo-1H-pyrimidine-2,4-dithione

Cat. No.: B14603955
CAS No.: 60335-25-3
M. Wt: 223.1 g/mol
InChI Key: SBAPTYQMJUKYHX-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrimidine-2,4-dithione is a heterocyclic compound with the molecular formula C4H3BrN2S2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 2 and 4 are replaced by sulfur atoms, and a bromine atom is attached at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrimidine-2,4-dithione typically involves the bromination of pyrimidine-2,4-dithione. One common method is the reaction of pyrimidine-2,4-dithione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrimidine-2,4-dithione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The dithione moiety can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted pyrimidine derivatives, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-1H-pyrimidine-2,4-dithione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrimidine-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The dithione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrimidine-2,4-dithione: Similar structure with a chlorine atom instead of bromine.

    5-Fluoro-1H-pyrimidine-2,4-dithione: Contains a fluorine atom at the 5-position.

    5-Iodo-1H-pyrimidine-2,4-dithione: Iodine atom replaces the bromine atom.

Uniqueness

5-Bromo-1H-pyrimidine-2,4-dithione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound for various applications.

Properties

CAS No.

60335-25-3

Molecular Formula

C4H3BrN2S2

Molecular Weight

223.1 g/mol

IUPAC Name

5-bromo-1H-pyrimidine-2,4-dithione

InChI

InChI=1S/C4H3BrN2S2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

SBAPTYQMJUKYHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)NC(=S)N1)Br

Origin of Product

United States

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